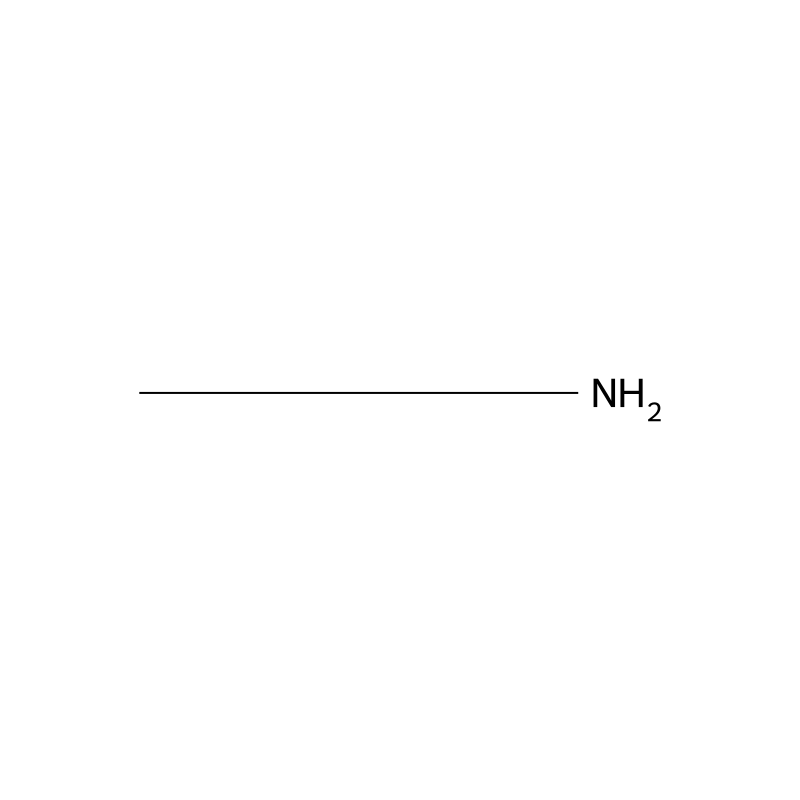

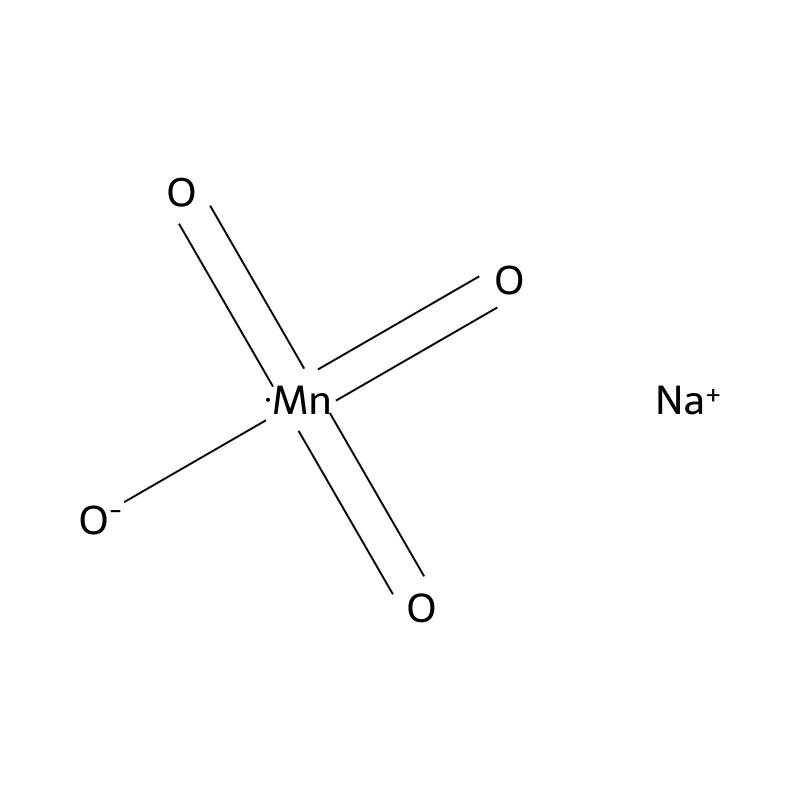

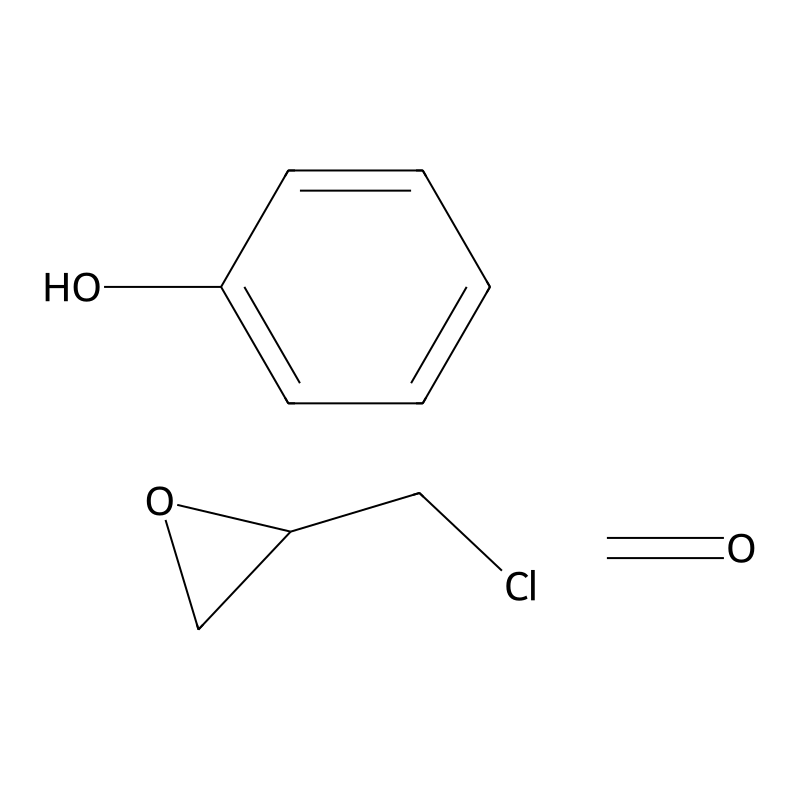

2-(chloromethyl)oxirane;formaldehyde;phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Chloromethyl)oxirane;formaldehyde;phenol, also known as formaldehyde polymer with 2-(chloromethyl)oxirane and phenol, is a complex chemical compound with the molecular formula . This compound is characterized by its pale yellow liquid form and has a molecular weight of approximately 216.66 g/mol. It exhibits a boiling point of 181.8ºC at standard atmospheric pressure . The compound is primarily utilized in various industrial applications, particularly in the production of plastics and rubber products.

The chemical behavior of 2-(chloromethyl)oxirane;formaldehyde;phenol involves several key reactions:

- Polymerization: The compound can undergo polymerization reactions, leading to the formation of larger polymer structures. This is particularly relevant in the context of its use in manufacturing processes.

- Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, altering the compound's reactivity and properties.

- Condensation Reactions: The presence of phenolic groups allows for condensation reactions with other aldehydes or ketones, which can enhance the material's structural integrity and thermal stability.

The synthesis of 2-(chloromethyl)oxirane;formaldehyde;phenol typically involves:

- Reaction of Phenol with Formaldehyde: This initial step forms phenolic resins through a condensation reaction.

- Chloromethylation: The introduction of chloromethyl groups can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions to facilitate the reaction.

- Polymerization: Finally, the resulting mixture undergoes polymerization to yield the desired polymeric structure.

These methods highlight the compound's synthetic versatility, enabling its use in various industrial contexts.

2-(Chloromethyl)oxirane;formaldehyde;phenol finds applications across multiple sectors:

- Manufacturing: Used extensively in producing plastics and rubber products due to its adhesive properties.

- Coatings: Employed in coatings that require enhanced durability and resistance to environmental factors.

- Composite Materials: Acts as a binding agent in composite materials, enhancing mechanical strength.

Interaction studies involving 2-(chloromethyl)oxirane;formaldehyde;phenol focus on its reactivity with other chemicals and biological systems. Notably:

- Compatibility with Other Polymers: Research indicates that it can interact favorably with other polymeric materials, enhancing composite properties.

- Toxicological Assessments: Studies have documented its potential health hazards, necessitating careful handling and assessment in occupational settings .

Several compounds share structural or functional similarities with 2-(chloromethyl)oxirane;formaldehyde;phenol. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Phenol-formaldehyde resin | Contains phenolic and formaldehyde components | Widely used in adhesives and coatings |

| Epoxy resins | Utilizes reactive oxirane groups | Superior thermal stability |

| Urea-formaldehyde resin | Involves formaldehyde but different amine base | Commonly used in particleboard production |

These compounds illustrate the versatility of phenolic and formaldehyde-based materials while highlighting the unique chloromethyl oxirane functionality present in 2-(chloromethyl)oxirane;formaldehyde;phenol.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 51 of 794 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 743 of 794 companies with hazard statement code(s):;

H315 (96.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (96.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (52.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).